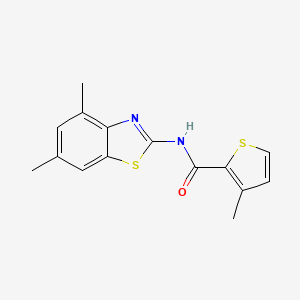

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both benzothiazole and thiophene rings in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methyl Groups: The methyl groups at positions 4 and 6 of the benzothiazole ring can be introduced through alkylation reactions using methyl iodide or similar reagents.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable dione with elemental sulfur.

Coupling of Benzothiazole and Thiophene Rings: The final step involves the coupling of the benzothiazole and thiophene rings through an amide bond formation. This can be achieved by reacting the benzothiazole derivative with 3-methylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted benzothiazole or thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that benzothiazole derivatives, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies highlight its effectiveness against certain cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .

Material Science Applications

2.1 Conductive Polymers

The incorporation of benzothiazole derivatives into conductive polymers has been explored for enhancing electrical conductivity and stability in electronic applications. These materials are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2.2 Sensor Development

this compound has potential applications in sensor technology. Its chemical properties allow it to act as a selective receptor for metal ions or small organic molecules, facilitating the development of sensors for environmental monitoring and safety applications .

Analytical Chemistry Applications

3.1 Spectroscopic Analysis

This compound can be utilized as a probe in various spectroscopic techniques due to its unique spectral properties. For instance, it can be employed in fluorescence spectroscopy to detect specific analytes in complex mixtures .

3.2 Chromatography

In chromatographic methods such as high-performance liquid chromatography (HPLC), this compound can serve as a stationary phase or an additive to enhance separation efficiency and selectivity for target compounds .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Benzothiazole Derivatives | Evaluated the efficacy against bacterial strains | Showed significant inhibition against Gram-positive and Gram-negative bacteria |

| Synthesis and Characterization of Anticancer Agents | Investigated anticancer properties | Induced apoptosis in specific cancer cell lines |

| Development of Conductive Polymers with Benzothiazole | Explored electrical properties | Enhanced conductivity and stability were observed in polymer composites |

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiophene rings can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a compound of interest in pharmacology and toxicology due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12N2OS

- Molar Mass : 248.31 g/mol

- CAS Number : 3652-92-4

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylbenzothiazole with 3-methylthiophene-2-carboxylic acid derivatives under controlled conditions to yield the desired amide product. The reaction conditions often include the use of coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported at approximately 62.5 µg/mL and 78.12 µg/mL respectively .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cellular assays using HeLa and A549 cell lines, it demonstrated antiproliferative effects with IC50 values of 226 µg/mL and 242.52 µg/mL respectively. These results suggest that the compound may interfere with cancer cell growth and proliferation mechanisms .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in signaling pathways related to cell growth and apoptosis. Additionally, its structural features may contribute to the inhibition of specific enzymes or receptors critical for microbial survival or cancer cell proliferation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving rats, the no-observed-adverse-effect level (NOAEL) was determined to be 500 ppm based on observed physiological changes at higher doses . Furthermore, genotoxicity tests indicated that this compound did not exhibit mutagenic properties in standard assays .

Case Studies

Several case studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antibacterial Applications : A study demonstrated the effectiveness of this compound as a lead candidate for developing new antibacterial agents against resistant strains .

- Cancer Treatment : Research focused on its use as an adjunct therapy in combination with existing chemotherapeutics showed promising results in enhancing cytotoxicity against cancer cells while reducing side effects .

Properties

CAS No. |

875286-88-7 |

|---|---|

Molecular Formula |

C15H14N2OS2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C15H14N2OS2/c1-8-6-10(3)12-11(7-8)20-15(16-12)17-14(18)13-9(2)4-5-19-13/h4-7H,1-3H3,(H,16,17,18) |

InChI Key |

GSHQRYRMPNCEPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.